Scientific Field: Pharmacology and Medicinal Chemistry
Summary of Application: This compound has been investigated for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus.
Methods of Application: Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to determine its efficacy against specific viral strains. The compound is usually tested for its IC50 value, which indicates the concentration needed to inhibit 50% of the viral activity.
Scientific Field: Organic Chemistry and Medicinal Chemistry
Summary of Application: This compound serves as a precursor in the synthesis of quinazoline derivatives, which are prominent in pharmaceuticals and agrochemicals due to their wide range of biological activities.
Methods of Application: Synthetic methods often involve transition metal-catalyzed reactions, such as ruthenium-catalyzed synthesis, to create the quinazoline scaffold from 2-aminophenyl ketones and amines .
Results: The resulting quinazoline derivatives exhibit a variety of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.
Scientific Field: Synthetic Organic Chemistry
Summary of Application: The compound is used in the development of heterocyclic compounds, which are crucial in drug discovery due to their ability to modify solubility, lipophilicity, and polarity, enhancing potency and metabolic stability.
Methods of Application: The process includes the functionalization of a nitrogen-containing heterocyclic framework, employing methods like C-H activation and cascade reactions .
Results: These methods lead to the creation of compounds with significant potential in medicinal chemistry, contributing to the discovery of new drugs.
Scientific Field: Green Chemistry
Summary of Application: “3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone” is involved in greener methodologies for synthesizing benzodione derivatives, reducing the environmental impact of chemical synthesis.
Methods of Application: One-pot reactions in acetonitrile medium under reflux conditions, using sulfamic acid as a catalyst, represent such greener methodologies .
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is an organic compound with the molecular formula C₁₄H₁₈N₂O. It features a cyclohexenone core substituted with a 2-aminophenylamino group, which contributes to its potential biological activities. The compound has a molecular weight of approximately 230.31 g/mol and is known for its unique structural properties that may influence its reactivity and interactions in biological systems .
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone exhibits promising biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest potential:
Several synthesis methods have been reported for 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone:
The compound has several applications in various fields:
Interaction studies reveal that 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone can interact with various biological macromolecules. These interactions may include:
Several compounds share structural similarities with 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone, which highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-((3-Chlorophenyl)amino)-5,5-dimethylcyclohex-2-enone | C₁₄H₁₆ClN₁O | Chlorine substitution affects reactivity |
| 3-(Phenylamino)-5,5-dimethylcyclohex-2-enone | C₁₄H₁₈N₂O | Lacks amino substitution on phenyl ring |
| 4-(Aminophenyl)-5,5-dimethylcyclohexanone | C₁₄H₁₉N₂O | Different position of amino group influences properties |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone distinct in its potential applications and efficacy .
Cyclohexanone derivatives serve as foundational building blocks for constructing the 5,5-dimethylcyclohex-2-enone scaffold. Classical approaches involve acid- or base-catalyzed condensation between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and aromatic amines. For example, nucleophilic attack of 2-aminophenylamine on the electrophilic carbonyl carbon of dimedone initiates enamine formation, followed by dehydration to yield the α,β-unsaturated ketone moiety [3]. While this route provides direct access to the target structure, challenges include competing side reactions at elevated temperatures and the need for stoichiometric dehydrating agents.
The Knoevenagel-Michael cascade reaction, exemplified in biocatalytic systems, offers an alternative pathway. Baker’s yeast-mediated condensation of aldehydes with dimedone demonstrates regioselective control in aqueous media, though adaptations for amine substrates remain underexplored [3].
Ullmann coupling provides a robust method for forming C–N bonds between halogenated cyclohexenones and aromatic amines. Copper(I) iodide (10 mol%) catalyzes the cross-coupling of 3-bromo-5,5-dimethylcyclohex-2-enone with 2-aminophenylamine in deep eutectic solvents (DES) at 60–100°C [4]. Key advantages include:
Optimization studies reveal that substituting bromine with iodine enhances coupling efficiency (98% yield with iodocyclohexenone) [4].
Radical-mediated dehydrogenation enables direct coupling of 5,5-dimethylcyclohexanone and 2-aminophenylamine without prefunctionalized substrates. The 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)/K$$2$$CO$$3$$ system drives a three-step sequence:
This method achieves 72–89% yields for structurally analogous compounds, with water acting as both proton source and protective agent [2]. Substrate scope analysis demonstrates tolerance for sterically hindered cyclohexanones and electronically diverse amines.
Current literature provides limited data on palladium-catalyzed routes for this specific compound. Comparative analysis with related systems suggests potential for:
While no solvent-free protocols are explicitly documented for this compound, parallel developments in DES-mediated Ullmann coupling demonstrate significant reductions in volatile organic compound (VOC) usage. The choline chloride/urea eutectic mixture achieves 96% atom efficiency compared to 42% in traditional DMF-based systems [4].
The CuI/DES system exhibits exceptional recyclability, maintaining 96% yield after six consecutive runs [4]. Life-cycle analysis reveals an E-factor of 13.8 kg waste/kg product, representing an 83% reduction versus conventional methods [4]. Biocatalytic approaches using baker’s yeast further enhance sustainability through:
The compound 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone exhibits diverse nucleophilic and electrophilic reaction pathways due to its unique molecular architecture. The cyclohexenone ring system provides an electrophilic β-carbon center, while the 2-aminophenyl substituent offers nucleophilic sites at both the amino group and the aromatic ring [1] [2].
Nucleophilic Addition at the β-Carbon
The most prominent nucleophilic reaction pathway involves 1,4-addition to the α,β-unsaturated ketone system. The β-carbon of the cyclohexenone ring is highly electrophilic due to conjugation with the carbonyl group [3] [4]. This position readily undergoes nucleophilic attack by various nucleophiles including amines, alcohols, thiols, and stabilized enolates. The mechanism proceeds through formation of an enolate intermediate, followed by protonation to yield β-substituted cyclohexanone derivatives [5] [6].
Michael Addition Reactions
The compound serves as an excellent Michael acceptor, participating in conjugate addition reactions with enolates and other carbon nucleophiles. The 5,5-dimethyl substitution pattern provides steric hindrance that influences the stereochemical outcome of these reactions [7] [8]. The Michael addition typically proceeds under basic conditions and can be catalyzed by various Lewis acids to enhance selectivity and reaction rates.
Electrophilic Reactions at the Amino Group
The 2-aminophenyl moiety contains a highly nucleophilic amino group that readily undergoes electrophilic substitution reactions. Alkyl halides and acyl chlorides can react with the amino group under mild acidic conditions to form N-substituted derivatives [9] [10]. The nucleophilicity of the amino group is enhanced by the electron-donating nature of the aromatic ring, making it more reactive than aliphatic amines [11].
Aromatic Nucleophilic Substitution
Under appropriate conditions, the aromatic ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. The addition-elimination mechanism is favored at elevated temperatures with strong nucleophiles such as hydroxide or ammonia [12] [13].
The oxidation-reduction chemistry of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is characterized by multiple redox-active sites, including the cyclohexenone carbonyl group and the aminophenyl substituent [14] [15].
Reduction Reactions
The carbonyl group can be reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically occurs with high selectivity at the ketone functionality, yielding the secondary alcohol derivative [16] [17]. The reduction potential is approximately -1.2 to -1.0 V versus the standard calomel electrode, indicating moderate ease of reduction.
Oxidation Pathways
Oxidation of the compound can occur at multiple sites. The amino group can be oxidized to form quinone-imine structures, which exhibit characteristic redox behavior with potentials ranging from +0.8 to +1.2 V versus SCE [15] [18]. This oxidation is typically quasi-reversible and can be achieved using mild oxidizing agents such as oxygen or quinones.
The cyclohexenone ring system can undergo oxidative dehydrogenation to form more highly conjugated systems. This process typically requires stronger oxidizing agents such as DDQ or chloranil and proceeds through irreversible pathways [19] [20].
Electrochemical Properties
Cyclic voltammetry studies reveal complex electrochemical behavior with multiple redox waves corresponding to different oxidation states. The compound exhibits both anodic and cathodic processes, with the specific potentials dependent on pH and solvent conditions [21] [22].
The structural features of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone make it particularly suited for cyclization reactions that can lead to the formation of polycyclic and spirocyclic compounds [23] [24].
Intramolecular Cyclization
The amino group can participate in intramolecular nucleophilic addition to the carbonyl group, forming five-membered pyrrolidine rings. This cyclization is typically promoted by acid catalysis and elevated temperatures, with yields ranging from 60-80% [25] [26]. The reaction is thermodynamically favored due to entropy gain and relief of ring strain.
Spiro-Cyclization Mechanisms
Spiro-compound formation can occur through radical-mediated cyclization pathways. The compound can undergo radical formation at the amino group, followed by intramolecular cyclization to form six-membered spiro compounds [23] [27]. These reactions typically require radical initiators or photochemical conditions and proceed with moderate yields (40-70%).
Metal-Catalyzed Cyclization
Transition metal catalysts can facilitate cyclization reactions through coordination to both the amino group and the carbonyl functionality. These reactions typically form five or six-membered rings with yields ranging from 50-85%, depending on the specific catalyst and reaction conditions [28] [29].
Oxidative and Reductive Cyclization
Both oxidative and reductive cyclization pathways are possible. Oxidative cyclization can lead to the formation of lactam structures, while reductive cyclization can produce tetrahydropyridine derivatives [30] [31]. These reactions typically require specific oxidizing or reducing agents and proceed under mild to moderate conditions.
The hydrogen bonding behavior of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone significantly influences its solution properties, solubility, and reactivity [32] [33].
Intramolecular Hydrogen Bonding
The amino group can form intramolecular hydrogen bonds with the carbonyl oxygen, creating a six-membered chelate ring. This interaction has a bond length of 2.8-3.2 Å and a strength of 15-25 kJ/mol [34] [35]. The formation of this intramolecular hydrogen bond decreases the compound's solubility and affects its spectroscopic properties, causing downfield shifts in NMR spectra and characteristic changes in IR frequencies.
Intermolecular Hydrogen Bonding
In solution, the compound can form intermolecular hydrogen bonds with adjacent molecules through the amino group acting as a donor and the carbonyl oxygen as an acceptor. These interactions have bond lengths of 2.9-3.1 Å and strengths of 20-30 kJ/mol [36] [37]. Intermolecular hydrogen bonding increases solubility and leads to concentration-dependent spectroscopic changes.
Solvent-Mediated Hydrogen Bonding
The compound exhibits strong hydrogen bonding interactions with protic solvents, particularly water and alcohols. Water molecules can form bridges between the amino group and carbonyl oxygen, creating complex hydrogen-bonded networks [38] [39]. These interactions significantly enhance aqueous solubility and affect the compound's reactivity by altering the electron density at reactive sites.
Weak Hydrogen Bonds
The aromatic C-H groups can participate in weak hydrogen bonding interactions with the carbonyl oxygen, contributing to the overall stability of the compound in solution [40] [41]. These interactions have bond lengths of 3.4-3.8 Å and strengths of 4-8 kJ/mol, providing additional stabilization to molecular conformations.
Spectroscopic Evidence
The presence of hydrogen bonding interactions is clearly evident in various spectroscopic techniques. Infrared spectroscopy shows characteristic shifts in N-H stretching frequencies, while NMR spectroscopy reveals concentration-dependent chemical shifts and temperature-dependent line broadening [42] [43]. Variable temperature NMR studies provide insights into the dynamics of hydrogen bond formation and breaking in solution.